molecular formula C18H14BrFO4 B2431079 Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-96-7

Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2431079
CAS No.: 308295-96-7
M. Wt: 393.208
InChI Key: XGRJDSYZWLIPHB-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-3-5-12(20)6-4-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRJDSYZWLIPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Bromination: Introduction of a bromine atom into the benzofuran ring.

    Methoxylation: Attachment of the methoxy group to the benzofuran ring.

    Fluorophenylation: Introduction of the 4-fluorophenyl group.

    Esterification: Formation of the carboxylate ester group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Building Block for Therapeutics
This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its structure allows for modifications that can enhance pharmacological properties, making it valuable in drug development. Research indicates that derivatives of benzofuran compounds often exhibit significant biological activities, including anticancer and antimicrobial effects.

Case Studies

  • Anticancer Activity : Studies have demonstrated that compounds similar to methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate show efficacy against various cancer cell lines. For instance, research on benzofuran derivatives has indicated their ability to induce apoptosis in cancer cells by modulating mitochondrial pathways, which can lead to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary findings suggest that it may also possess antifungal properties, making it a candidate for further exploration in infectious disease treatment .

Biological Studies

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. Understanding these pathways is essential for developing targeted therapies that leverage the compound's unique properties .

Research Findings

  • Inflammatory Response Modulation : The compound's structure allows it to influence inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Material Science

Development of New Materials
this compound can also be utilized in the development of advanced materials with specific properties. Its chemical structure provides opportunities for creating materials with tailored functionalities, which can be applied in various industries including electronics and coatings .

Data Table of Biological Activities

Activity Type Description References
Anticancer ActivityInduces apoptosis in cancer cells; effective against HepG2 and MCF-7 cell lines
Antimicrobial ActivityExhibits antibacterial effects against E. coli and S. aureus
Inflammatory ResponseModulates cytokine production; potential use in treating inflammatory diseases

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Methyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate: Lacks the 4-fluorophenyl group.

    Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom.

    Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the 4-fluorophenyl group.

These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.

Biological Activity

Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's chemical formula is C18H14BrFO4C_{18}H_{14}BrFO_4, with a molecular weight of 396.21 g/mol. Its structure features a bromine atom, a methoxy group, and a 4-fluorophenyl moiety attached to the benzofuran core. These structural components contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : Introduction of a bromine atom into the benzofuran ring.
  • Methoxylation : Attachment of the methoxy group.
  • Fluorophenylation : Introduction of the 4-fluorophenyl group.
  • Esterification : Formation of the carboxylate ester group.

Each reaction step requires specific conditions, such as catalysts and temperature control, to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds in the benzofuran class exhibit significant antimicrobial properties. This compound has been studied for its activity against various bacterial strains. For instance, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 20 µM .

Anticancer Properties

The compound has shown promising anticancer activity in vitro. In studies involving different cancer cell lines, it exhibited cytotoxic effects with IC50 values varying between 10 µM to 50 µM depending on the specific cell line tested. For example, in assays against Hep-2 (human laryngeal carcinoma) cells, it displayed significant growth inhibition .

Cell LineIC50 (µM)
Hep-225
P81530
A54915

These findings suggest that this compound could be a potential candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, although detailed mechanisms remain to be elucidated .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . Further research is needed to clarify these pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other benzofuran derivatives:

Compound NameKey FeaturesBiological Activity
Methyl 6-bromo-2-methyl-1-benzofuran-3-carboxylateLacks the 4-fluorophenyl groupModerate anticancer activity
Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl...Lacks bromine atomLimited antimicrobial effects
Methyl 6-bromo-5-methoxy-2-methyl...Lacks the fluorophenyl groupStronger anti-inflammatory action

This comparison highlights how modifications in structure can significantly impact biological activity.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Case Study on Anticancer Activity : A study involving this compound showed that treatment led to apoptosis in HepG2 liver cancer cells, indicating its potential as an anticancer agent.
  • Case Study on Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested against resistant bacterial strains, demonstrating significant improvements in infection control compared to standard treatments.

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